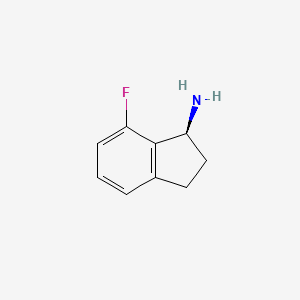

(1s)-7-Fluoroindanylamine

Description

Significance of Indane Scaffolds in Modern Chemical Research

The indane scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. tudublin.ie This designation is due to its frequent appearance in molecules that exhibit a wide range of biological activities. The rigid structure of the indane nucleus provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity interactions with biological targets like enzymes and receptors. researchgate.net

Indane derivatives are integral to the structure of several successful pharmaceutical drugs, including:

Indinavir: An HIV protease inhibitor used in the treatment of AIDS. researchgate.net

Sulindac: A non-steroidal anti-inflammatory drug (NSAID). researchgate.nettudublin.ie

Donepezil: A medication used to treat Alzheimer's disease. researchgate.net

The versatility of the indane scaffold allows for extensive modification and substitution, enabling chemists to fine-tune the pharmacological properties of a lead compound in the drug discovery process. researchgate.netresearchgate.net Researchers have explored indane-based molecules for a multitude of therapeutic applications, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net The inherent structural and biological importance of the indane framework makes it a foundational component for designing novel and effective therapeutic agents. tudublin.ie

Role of Fluorine Substitution in Modifying Chemical Properties and Reactivity

The introduction of fluorine into organic molecules is a powerful strategy widely employed in drug design to enhance a compound's therapeutic profile. nih.govtandfonline.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic effects can profoundly alter a molecule's properties. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. nih.govconsensus.appnih.gov

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency. nih.govbenthamscience.com

The strategic placement of fluorine is a critical tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Importance of Chiral Amines in Enantioselective Synthesis

Chiral amines are indispensable building blocks in organic synthesis, particularly for the creation of enantiomerically pure compounds required by the pharmaceutical and agrochemical industries. sigmaaldrich.comresearchgate.net Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. enamine.net One enantiomer may produce the desired therapeutic effect, while the other might be inactive or even cause harmful side effects. enamine.net

The importance of chiral amines stems from their versatile roles in asymmetric synthesis:

Direct Incorporation: They are frequently found as a core structural motif in a vast number of natural products and active pharmaceutical ingredients. sigmaaldrich.comresearchgate.net

Chiral Auxiliaries and Catalysts: Chiral amines can be used to direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. sigmaaldrich.comsioc-journal.cn They are key components of chiral bases, ligands for metal catalysts, and organocatalysts. sigmaaldrich.comsioc-journal.cn

Resolution Agents: They can be used to separate racemic mixtures (50:50 mixtures of both enantiomers) of chiral acids into their individual enantiomers. sigmaaldrich.com

The development of efficient methods for the synthesis of chiral amines is a major focus of modern chemical research, as they provide the foundation for constructing complex, optically active molecules. sioc-journal.cnrsc.orgnih.gov

Contextualizing (1S)-7-Fluoroindanylamine as a Chiral, Fluorinated Indanylamine Building Block

This compound integrates the advantageous features of all three components discussed above into a single, high-value chemical entity.

It possesses the indane scaffold , providing a rigid and biologically relevant framework. researchgate.netresearchgate.net

The fluorine atom at the 7-position can enhance metabolic stability and modulate the electronic properties of the aromatic ring. nih.govtandfonline.com

The chiral primary amine at the 1-position, specifically in the (S)-configuration, makes it an ideal building block for enantioselective synthesis, allowing for the construction of stereochemically defined target molecules. sigmaaldrich.comenamine.net

This combination of features makes this compound a powerful intermediate. For instance, related fluorinated indanylamine structures have been utilized as key building blocks in the synthesis of novel fungicides. researchgate.net The presence of the chiral amine allows for diastereoselective reactions, while the fluorinated indane core contributes to the final product's desired biological and pharmacokinetic properties. The use of such advanced building blocks streamlines the synthesis of complex molecules by providing a pre-assembled, functionalized, and stereochemically pure core.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1S)-7-fluoro-2,3-dihydro-1H-inden-1-amine |

| Molecular Formula | C₉H₁₀FN |

| Chirality | (S)-enantiomer |

| Core Scaffold | Indane |

| Key Substituents | 7-Fluoro, 1-Amino |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indinavir |

| Sulindac |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-7-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKDEUGZOJWUPL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s 7 Fluoroindanylamine and Its Precursors

Retrosynthetic Analysis of the (1S)-7-Fluoroindanylamine Framework

Retrosynthetic analysis provides a logical approach to deconstruct the target molecule into simpler, readily available starting materials. For this compound, the primary disconnection is the chiral amine group at the C1 position. This leads back to a prochiral ketone, 7-fluoro-1-indanone (B1273118), which is a key intermediate. The stereocenter can be introduced through various asymmetric transformations of this ketone or its derivatives.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Disconnection 1 (C-N bond): The amine can be formed via asymmetric reductive amination of 7-fluoro-1-indanone or through the reduction of an intermediate such as a chiral oxime, imine, or the corresponding azide.

Key Intermediate: 7-Fluoro-1-indanone. This prochiral ketone is the central building block for introducing the chirality.

Disconnection 2 (Indanone Ring): The indanone ring itself is typically formed through an intramolecular Friedel-Crafts acylation. This involves the cyclization of a 3-arylpropionic acid derivative, such as 3-(2-fluorophenyl)propionic acid.

Precursors: The synthesis can therefore be traced back to simple aromatic compounds like 2-fluorobenzaldehyde (B47322) or 2-fluorophenylacetic acid, which are commercially available. An alternative route to the key intermediate involves the conversion of 7-aminoindan-1-one, which can be prepared via regioselective oxidation of N-indan-4-yl-acetamide followed by hydrolysis researchgate.net.

This analysis highlights 7-fluoro-1-indanone as the critical precursor, with the main synthetic challenge being the enantioselective installation of the amine group at the C1 position to yield the desired (S)-enantiomer.

Enantioselective Synthesis Approaches

Achieving high enantioselectivity in the synthesis of this compound relies heavily on asymmetric catalysis. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The primary strategies focus on the asymmetric construction of the chiral center on a pre-existing indane core, most commonly starting from 7-fluoro-1-indanone.

Asymmetric catalysis offers the most efficient and elegant methods for establishing the stereochemistry of the indane framework. These reactions are designed to create the chiral center with a high degree of stereocontrol, leading directly to an enantiomerically enriched product. The main approaches include asymmetric hydrogenation, organocatalytic strategies, and other metal-mediated reactions.

The success of many asymmetric reactions hinges on the design of the chiral ligand that coordinates to a metal center. nih.gov The ligand creates a chiral environment, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. nih.gov

Key principles in chiral ligand design include:

Symmetry: Many highly effective ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and often leading to higher enantioselectivity. ubc.ca

Steric and Electronic Properties: The steric bulk and electronic nature of the ligand are fine-tuned to maximize interaction with the substrate and control its orientation as it approaches the metal's active site.

Privileged Scaffolds: Certain ligand backbones have proven effective across a wide range of reactions and are referred to as "privileged ligands." nih.gov Examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DuPhos, and various bisoxazoline (BOX) and phosphine-oxazoline (PHOX) ligands. oup.com Spirocyclic structures, such as those found in SpiroBOX and SpirOP ligands, provide a rigid and well-defined chiral pocket. oup.com

The choice of metal is also critical, with rhodium, ruthenium, iridium, palladium, and copper being commonly used in asymmetric catalysis due to their versatile reactivity. berkeley.edursc.org

| Ligand Class | Common Metal Partners | Typical Reactions |

| Chiral Diphosphines (e.g., BINAP, DuPhos) | Rhodium (Rh), Ruthenium (Ru) | Asymmetric Hydrogenation |

| Bisoxazolines (BOX) | Copper (Cu), Rhodium (Rh) | Conjugate Additions, C-H Insertions |

| Phosphino-oxazolines (PHOX) | Iridium (Ir), Palladium (Pd) | Asymmetric Hydrogenation, Allylic Alkylation |

| Spirocyclic Ligands (e.g., SpiroBOX, SDP) | Rhodium (Rh), Palladium (Pd) | Hydrogenation, C-H Functionalization |

| Chiral Diamines | Ruthenium (Ru), Iridium (Ir) | Transfer Hydrogenation |

Asymmetric hydrogenation is a powerful and widely used technique for the synthesis of chiral amines. This method typically involves the hydrogenation of a prochiral imine, enamine, or related C=N double bond using a transition metal complexed with a chiral ligand.

For the synthesis of this compound, a common strategy is the asymmetric hydrogenation of an N-protected imine derived from 7-fluoro-1-indanone.

Process: 7-fluoro-1-indanone is first condensed with a primary amine (e.g., benzylamine) or an ammonia (B1221849) source to form the corresponding imine. This prochiral imine is then hydrogenated under a hydrogen atmosphere using a chiral catalyst.

Catalysts: The most successful catalysts are often based on rhodium or ruthenium complexes with chiral diphosphine ligands. researchgate.netnih.gov For instance, cationic rhodium complexes with ligands from the BINAP family are highly effective for the hydrogenation of C=N bonds, delivering the chiral amine with excellent enantiomeric excess (ee). nih.gov Ruthenium-BINAP complexes are also widely employed and are known for their high activity and selectivity. researchgate.net

The reaction provides a direct route to the chiral amine with high atom economy and typically high enantioselectivity.

| Substrate Type | Catalyst System (Metal + Ligand) | Product | Typical Enantioselectivity |

| N-Aryl or N-Alkyl Imine | [Rh(COD)(BINAP)]BF₄ | Chiral Secondary Amine | >95% ee |

| N-Benzoyl Imine | Ru(OAc)₂(Tol-BINAP) | Chiral N-Benzoyl Amine | >98% ee |

| Enamine | Rh(I)-DuanPhos | Chiral Amine | >99% ee |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov These methods have emerged as a powerful alternative in asymmetric synthesis. nih.govrsc.org For the construction of chiral indane frameworks, several organocatalytic strategies are applicable.

Intramolecular Michael Addition: One approach involves an intramolecular Michael addition to form the five-membered ring. A suitable linear precursor containing both a nucleophilic enamine (or enolate) and an electrophilic Michael acceptor can be cyclized using a chiral organocatalyst. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers (Jørgensen–Hayashi catalysts), can activate α,β-unsaturated aldehydes via iminium ion formation to facilitate a stereocontrolled cyclization. beilstein-journals.org

Chiral Phosphoric Acid (CPA) Catalysis: Chiral Brønsted acids, particularly phosphoric acids derived from BINOL, are highly effective catalysts. nih.gov They can activate electrophiles through hydrogen bonding, enabling highly enantioselective additions and cyclizations. nih.gov For instance, a CPA could catalyze an intramolecular aldol (B89426) reaction or a Friedel-Crafts alkylation to construct the chiral indane ring. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can induce umpolung (polarity inversion) reactivity in aldehydes, turning them into nucleophiles. This strategy can be used to trigger intramolecular cyclizations, such as a Michael addition, to construct the indane skeleton with excellent enantiocontrol. beilstein-journals.orgrsc.org

These metal-free methods offer advantages in terms of reduced toxicity and simplified purification, making them attractive for pharmaceutical synthesis.

Beyond hydrogenation, a variety of other metal-mediated reactions can be employed to construct the chiral indane core enantioselectively. berkeley.eduacs.org These reactions often involve the formation of key C-C or C-H bonds to build the cyclic framework.

Intramolecular C–H Insertion: Rhodium-catalyzed intramolecular C–H insertion of diazo compounds is a powerful method for forming cyclic structures. acs.org A precursor containing a diazoester group and a 2-fluorophenyl moiety can be cyclized using a chiral rhodium(II) carboxylate catalyst. The chiral ligands on the rhodium center direct the carbene insertion into a specific C-H bond on the aromatic ring, creating the indane structure with a defined stereocenter. acs.org

Palladium-Catalyzed Asymmetric Cyclizations: Palladium catalysts are versatile for a wide range of cyclization reactions. rsc.org For example, an asymmetric intramolecular Heck reaction could be used to form the five-membered ring. Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) can be adapted to form cyclic structures with high enantioselectivity. rsc.orgnih.gov

Lewis Acid-Catalyzed Annulations: Chiral Lewis acid complexes, such as those of rhodium or copper, can catalyze asymmetric [3+2] annulation reactions to build the γ-lactam core, which is structurally related to the indane framework. rsc.org This strategy involves the reaction of an α,β-unsaturated acyl compound with another component to form the five-membered ring with control over multiple stereocenters. rsc.org

These advanced methods provide access to complex and highly functionalized indane derivatives, showcasing the broad utility of transition metal catalysis in modern asymmetric synthesis. berkeley.edu

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis is a powerful strategy to obtain enantiomerically enriched compounds by temporarily attaching a chiral auxiliary to a prochiral substrate. This auxiliary directs a subsequent stereocenter-forming reaction, and its later removal yields the desired enantiopure product.

A well-established approach for analogous compounds, such as (S)-1-aminoindane, involves the use of (R)-phenylglycine amide as a chiral auxiliary. This methodology is directly applicable to the synthesis of this compound. The synthesis begins with the condensation of 7-fluoro-1-indanone with the chiral auxiliary to form a ketimine. The crucial step is the diastereoselective reduction of this intermediate. researchgate.net Heterogeneous metal-catalyzed hydrogenation has proven effective, where the choice of catalyst and solvent significantly influences the diastereomeric ratio (d.r.) of the resulting amine. researchgate.net The chiral auxiliary, having served its purpose, can then be cleaved under non-reductive conditions to furnish the target this compound with high enantiomeric excess (ee). researchgate.net

Another widely used chiral auxiliary in asymmetric synthesis is Ellman's tert-butanesulfinamide. This reagent reacts with ketones to form N-tert-butanesulfinyl imines, which can then be reduced diastereoselectively to provide the corresponding chiral amines. This method is noted for its efficiency in preparing a wide array of chiral amines.

| Chiral Auxiliary | Key Intermediate | Stereocenter-Forming Reaction | Typical Outcome |

|---|---|---|---|

| (R)-Phenylglycine amide | Ketimine of 7-fluoro-1-indanone | Diastereoselective metal-catalyzed hydrogenation | High enantiomeric excess (e.g., 96% ee for (S)-1-aminoindane) researchgate.net |

| tert-Butanesulfinamide (Ellman's Auxiliary) | N-tert-butanesulfinyl imine | Diastereoselective reduction (e.g., with borohydrides) | High yields and diastereoselectivities for a broad range of amines osi.lv |

Chemoenzymatic and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide exquisite chemo-, regio-, and stereoselectivity, often leading to products with very high enantiomeric purity. manchester.ac.uk

The most prominent biocatalytic route to this compound is the asymmetric reductive amination of the prochiral ketone, 7-fluoro-1-indanone. Several classes of enzymes are well-suited for this transformation, including ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). researchgate.netresearchgate.net

ω-Transaminases (ω-TAs) : These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to the ketone substrate. frontiersin.orgtandfonline.com The reaction is reversible, and strategies are often needed to drive the equilibrium towards product formation. semanticscholar.org

Amine Dehydrogenases (AmDHs) : AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. tandfonline.comnih.govnih.gov

Imine Reductases (IREDs) : These enzymes asymmetrically reduce a pre-formed or in situ-formed imine intermediate, also requiring a nicotinamide cofactor. manchester.ac.uknih.gov

Wild-type enzymes often exhibit limited activity or selectivity towards non-natural, sterically demanding substrates like 7-fluoro-1-indanone. Therefore, a crucial first step is the screening of diverse enzyme libraries to identify a suitable starting biocatalyst. acs.org Once a "hit" is identified, protein engineering techniques are employed to enhance its properties.

Directed evolution, which mimics natural evolution in the laboratory, involves iterative rounds of gene mutation and high-throughput screening to select for variants with improved characteristics. This has been successfully used to enhance enzyme stability, activity, and, critically, to invert or improve enantioselectivity. frontiersin.orgacs.orgresearchgate.net For instance, the transaminase used in the industrial synthesis of sitagliptin (B1680988) was engineered through multiple rounds of evolution to accept a bulky prositagliptin ketone and produce the desired amine with >99.95% ee. tandfonline.commdpi.com Similar rational design and site-directed mutagenesis approaches, targeting amino acid residues in the enzyme's active site, can be used to tailor the enzyme to specifically produce the (1S)-enantiomer of 7-fluoroindanylamine (B7968367). researchgate.net

| Strategy | Description | Objective for this compound Synthesis |

|---|---|---|

| Screening | Testing a panel of diverse wild-type or pre-engineered enzymes. acs.org | Identify an enzyme with initial activity on 7-fluoro-1-indanone. |

| Directed Evolution | Iterative cycles of random mutagenesis and screening/selection. frontiersin.orgmdpi.com | Improve catalytic efficiency, thermostability, and stereoselectivity for the (S)-enantiomer. |

| Rational Design | Site-directed mutagenesis based on structural and mechanistic knowledge of the enzyme's active site. | Modify the substrate-binding pocket to better accommodate the substrate and favor the desired stereochemical outcome. |

While the primary biocatalytic route involves the amination of a pre-fluorinated precursor, research into enzymatic C-F bond formation is a rapidly advancing field. The direct, site-selective incorporation of fluorine into an organic molecule represents a significant challenge due to the high electronegativity of fluorine and the scarcity of natural fluorinating enzymes. nih.govnih.gov

The only known class of enzymes capable of forming a C-F bond from inorganic fluoride (B91410) are the fluorinases, which utilize S-adenosyl-L-methionine (SAM) as a substrate. acsgcipr.orgnih.gov However, their substrate scope is limited. An alternative "new-to-nature" approach involves repurposing other enzymes. Recently, directed evolution has been used to engineer a non-heme iron enzyme to catalyze enantioselective C(sp³)–H fluorination, demonstrating the potential for creating novel biocatalysts for fluorination. nih.govnih.govchemistryviews.org Other enzymatic methods can incorporate fluoroalkyl groups (e.g., -CF₃) into molecules. the-innovation.orgnih.gov For a compound like 7-fluoroindanylamine, where the fluorine is on an aromatic ring, these methods are less direct than starting with a fluorinated building block. The state-of-the-art chemoenzymatic approach remains the use of a highly engineered aminotransferase or dehydrogenase on 7-fluoro-1-indanone.

Resolution of Racemic 7-Fluoroindanylamine

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Although this method has a maximum theoretical yield of 50% for the desired enantiomer, it is a robust and widely practiced technique, especially when efficient racemization of the unwanted enantiomer is possible. wikipedia.org

This classical resolution technique relies on the principle that diastereomers have different physical properties, such as solubility. libretexts.orglibretexts.org The racemic 7-fluoroindanylamine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org

(R,S)-7-Fluoroindanylamine + (R)-Resolving Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize. This salt is then isolated by filtration. The final step involves treating the isolated salt with a base to liberate the enantiomerically pure amine and recover the resolving agent. pbworks.com The selection of the appropriate resolving agent and crystallization solvent is critical and often determined through empirical screening. ulisboa.pt

| Resolving Agent Class | Examples |

|---|---|

| Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid libretexts.orglibretexts.org |

| Sulfonic Acids | (+)-Camphor-10-sulfonic acid libretexts.orgpharmtech.com |

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative method for separating enantiomers. yakhak.org The separation occurs within a column packed with a chiral stationary phase (CSP). The two enantiomers of 7-fluoroindanylamine interact differently with the CSP, leading to different retention times and allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralcel® and Chiralpak® columns), are broadly effective for the separation of a wide range of chiral compounds, including primary amines. yakhak.orgnih.gov Cyclofructan and crown ether-based CSPs have also shown high success rates for resolving chiral primary amines. nih.govwiley.com The choice of mobile phase, often a mixture of an alkane (like heptane) and an alcohol (like isopropanol (B130326) or ethanol), and the use of acidic or basic additives are crucial for achieving optimal separation. nih.gov For preparative-scale separations, supercritical fluid chromatography (SFC) is often preferred as it allows for faster separations and easier solvent removal. wiley.com

| CSP Type | Common Commercial Names | Typical Mobile Phase Mode |

|---|---|---|

| Polysaccharide Derivatives | Chiralpak® IA, IB, IC, etc.; Chiralcel® OD, OJ, etc. nih.gov | Normal Phase, Polar Organic |

| Cyclofructan Derivatives | Larihc® CF6-P nih.gov | Polar Organic |

| Crown Ether Derivatives | Crownpak® CR-I (+) wiley.com | Reverse Phase, Supercritical Fluid Chromatography (SFC) |

Atom-Efficient Synthetic Strategies

Biocatalytic Asymmetric Reductive Amination:

The use of enzymes, particularly transaminases (TAs) or reductive aminases (RedAms), offers a highly atom-economical route to this compound. These biocatalytic methods proceed with high enantioselectivity and under mild reaction conditions.

Transaminase (TA) Mediated Synthesis: A transaminase can catalyze the asymmetric conversion of 7-fluoro-1-indanone to this compound. In this process, an amine donor, such as isopropylamine, provides the amino group. The co-product is acetone, a relatively benign and easily removable byproduct. The high selectivity of the enzyme often eliminates the need for protecting groups, further improving the atom economy. The theoretical atom economy for this transformation is high, as the majority of the atoms from the reactants are incorporated into the final product and the readily available amine donor.

The table below illustrates the theoretical atom economy for the synthesis of this compound from 7-fluoro-1-indanone via a transaminase-mediated reaction.

| Reactant | Molar Mass ( g/mol ) | Stoichiometry | Total Mass In (g) | Product | Molar Mass ( g/mol ) | Stoichiometry | Total Mass Out (g) | Atom Economy (%) |

| 7-Fluoro-1-indanone | 150.15 | 1 | 150.15 | This compound | 151.18 | 1 | 151.18 | 71.6 |

| Isopropylamine | 59.11 | 1 | 59.11 | Acetone | 58.08 | 1 | 58.08 | |

| Total | 209.26 | Total | 209.26 |

Atom Economy (%) = (Molecular weight of desired product / Molecular weight of all reactants) x 100

This calculation demonstrates the inherent efficiency of this biocatalytic approach.

Optimization of Reaction Conditions and Process Robustness

The successful implementation of a synthetic route on an industrial scale relies heavily on the optimization of reaction conditions and the establishment of a robust process. For the synthesis of this compound, particularly through biocatalytic methods, several parameters are critical.

Optimization of Biocatalytic Reductive Amination:

The efficiency and stereoselectivity of the enzymatic conversion of 7-fluoro-1-indanone are highly dependent on various factors. A systematic optimization of these parameters is essential to achieve high yields and enantiomeric excess (ee).

Enzyme Selection: Screening a panel of transaminases or reductive aminases is the first step to identify a biocatalyst with high activity and selectivity towards 7-fluoro-1-indanone.

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. For instance, a typical pH range for transaminases is between 7.0 and 9.0, while the optimal temperature might be in the range of 30-50 °C.

Substrate and Amine Donor Concentration: The concentrations of the ketone substrate and the amine donor can significantly impact the reaction rate and equilibrium. High substrate concentrations can sometimes lead to substrate inhibition, while an excess of the amine donor is often used to drive the reaction towards product formation.

Cofactor Regeneration: In the case of reductive aminases, an efficient in-situ cofactor regeneration system, such as using glucose dehydrogenase and glucose, is crucial for process viability.

Solvent System: The reaction is typically carried out in an aqueous buffer. The addition of a co-solvent may be necessary to improve the solubility of the hydrophobic ketone substrate.

The following table summarizes typical parameters that are optimized for the biocatalytic synthesis of this compound.

| Parameter | Range | Effect on |

| pH | 6.0 - 10.0 | Enzyme activity, stability, and reaction equilibrium |

| Temperature (°C) | 25 - 60 | Reaction rate and enzyme stability |

| Substrate Loading (g/L) | 10 - 100 | Process throughput and potential for substrate inhibition |

| Amine Donor Equivalents | 1 - 10 | Reaction equilibrium and product yield |

| Enzyme Loading (w/w) | 1 - 10% | Reaction rate and process cost |

| Co-solvent (%) | 0 - 20 | Substrate solubility and enzyme activity |

Process Robustness:

A robust manufacturing process is one that consistently produces a product of the desired quality despite small variations in process parameters. For the synthesis of this compound, establishing process robustness involves:

Defining Critical Process Parameters (CPPs): Identifying the parameters that have the most significant impact on product yield, purity, and enantiomeric excess.

Establishing Proven Acceptable Ranges (PARs): Defining the range for each CPP within which the process consistently delivers a product that meets specifications.

Scale-Up Considerations: Ensuring that the optimized conditions are transferable from the laboratory to a larger scale production environment. This includes addressing challenges related to mixing, heat transfer, and downstream processing.

Impurity Profile Analysis: Identifying and controlling the formation of any process-related impurities to ensure the final product meets regulatory requirements.

By carefully optimizing reaction conditions and establishing a robust process, the synthesis of this compound can be carried out efficiently, consistently, and sustainably on an industrial scale.

Stereochemical Investigations and Control in 1s 7 Fluoroindanylamine Chemistry

Principles of Chirality and Enantiomerism Pertaining to (1S)-7-Fluoroindanylamine

Chirality in this compound arises from the presence of a stereogenic center at the C1 carbon atom of the indane nucleus. This carbon is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a portion of the fused ring system leading to the fluorine-substituted benzene (B151609) ring, and the remaining part of the five-membered ring. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (1R)-7-fluoroindanylamine.

These enantiomers exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, including biological receptors, enzymes, or chiral analytical selectors, can differ significantly. This differential interaction is the fundamental reason for the varying biological activities often observed between enantiomers of a chiral drug. The "S" designation in this compound refers to the absolute configuration at the C1 stereocenter, determined by the Cahn-Ingold-Prelog priority rules.

Stereochemical Purity and Enantiomeric Excess Determination Methods

Ensuring the stereochemical purity of this compound is critical for its development and application. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is determined using various analytical techniques.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful methods for separating and quantifying the enantiomers of 7-fluoroindanylamine (B7968367). These techniques rely on the differential interaction of the enantiomers with a chiral selector immobilized on the column's stationary phase, leading to different retention times.

While specific methods for this compound are not extensively detailed in publicly available literature, general approaches for chiral amines are applicable. For instance, polysaccharide-based CSPs are commonly used for the enantioseparation of a wide range of chiral compounds, including amines. The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane and a polar modifier such as an alcohol, is crucial for achieving optimal separation.

Table 1: Illustrative Chiral HPLC Parameters for Aminoindan Derivatives

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Expected Outcome | Baseline separation of the (S)- and (R)-enantiomers with distinct retention times. |

Note: This table represents typical starting conditions for method development for a compound like 7-fluoroindanylamine, based on general knowledge of chiral separations of related structures. Actual parameters would require experimental optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the enantiomeric excess of chiral compounds through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). In the presence of a CSA, the enantiomers of this compound form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

The fluorine atom in the 7-position provides a unique handle for ¹⁹F NMR spectroscopy, which can be a sensitive method for enantiodiscrimination. acs.org The interaction with a chiral solvating agent can lead to the resolution of the single fluorine resonance into two separate signals corresponding to the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Table 2: Potential Chiral Solvating Agents for NMR Analysis of Amines

| Chiral Solvating Agent | Principle of Interaction | Expected NMR Observation |

| (R)- or (S)-Mandelic acid | Forms diastereomeric salts through acid-base interaction. | Splitting of proton or fluorine signals adjacent to the chiral center. |

| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Forms diastereomeric complexes via hydrogen bonding and π-π stacking. | Resolved signals for protons or fluorine in the resulting diastereomeric complexes. |

| Lanthanide-based chiral shift reagents | Coordinate to the amine group, inducing large chemical shift differences. | Significant separation of corresponding signals for the two enantiomers. |

Polarimetry and Optical Rotation Studies

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (e.g., temperature, wavelength, solvent, and concentration). wikipedia.org

Configurational Stability of the Chiral Center

The configurational stability of the stereocenter in this compound is a critical factor for its storage and therapeutic use. An unstable chiral center could lead to racemization, where the enantiomerically pure compound converts into a mixture of both enantiomers, potentially altering its biological activity and safety profile.

For 1-aminoindane derivatives, the C1 stereocenter is generally considered configurationally stable under standard physiological and storage conditions. The carbon atom is sp³-hybridized and part of a rigid fused ring system, which restricts conformational flexibility and raises the energy barrier for inversion. Factors that could potentially induce racemization include extreme pH or high temperatures, which could facilitate a reversible imine formation, although this is generally not a concern under normal handling. Studies on fluorinated amino acids have, in some cases, suggested that fluorine substitution can enhance protein stability, though direct studies on the configurational stability of the chiral center in this compound are not widely reported. researchgate.net

Studies on Stereoselective Transformations

The synthesis of enantiomerically pure this compound is a key objective in its chemical development. Stereoselective transformations, which favor the formation of one stereoisomer over another, are central to achieving this goal. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This approach involves the separation of a racemic mixture of 7-fluoroindanylamine. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated from the separated salt.

Asymmetric Synthesis: This strategy aims to directly synthesize the (1S)-enantiomer. This can be achieved through various methods, including:

Catalytic Asymmetric Reduction: The reduction of a prochiral precursor, such as 7-fluoro-1-indanone (B1273118), using a chiral catalyst and a reducing agent. Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands are often employed for the asymmetric reduction of ketones to alcohols, which can then be converted to the amine.

Enzymatic Kinetic Resolution: Utilizing enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed to yield the desired enantiomerically enriched product.

While specific studies detailing the stereoselective synthesis of this compound are not abundant in the public domain, the methodologies applied to the synthesis of other chiral 1-aminoindanes serve as a well-established blueprint for its preparation.

Spectroscopic and Advanced Analytical Methodologies for Research on 1s 7 Fluoroindanylamine

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (1S)-7-Fluoroindanylamine. nih.govrfi.ac.ukresearchgate.net This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. nih.gov

In the analysis of this compound, HRMS can be used to:

Confirm the Molecular Formula: By measuring the exact mass of the molecular ion, HRMS can verify that the empirical formula corresponds to C₉H₁₀FN.

Identify Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule, helping to piece together its structure. nih.govrfi.ac.uk For instance, the loss of an amino group or cleavage of the indane ring would produce characteristic fragment ions.

Detect and Identify Impurities: The high resolution of this technique allows for the separation and identification of closely related impurities, even at low concentrations. researchgate.net

Table 1: Plausible High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 152.0870 | 152.0872 | Protonated molecular ion |

| [M-NH₂]⁺ | 135.0601 | 135.0603 | Loss of the amino group |

| [C₇H₅F]⁺ | 110.0370 | 110.0371 | Cleavage of the indane ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural and stereochemical analysis of this compound. core.ac.uk A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D-NMR) experiments provides a complete picture of the molecule's framework.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The splitting patterns (multiplicity) of the signals can reveal the number of neighboring protons.

¹³C NMR: This experiment identifies the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. hmdb.canih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. researchgate.net It provides a sensitive and direct way to probe the environment of the fluorine atom and can reveal couplings to nearby protons, which is valuable for confirming the position of the fluorine substituent on the aromatic ring. researchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei. drugbank.comdrugbank.comresearchgate.net For example, COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds. These experiments are instrumental in unambiguously assigning all the ¹H and ¹³C signals. mdpi.comnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5 | m | ~55 |

| 2 | ~2.0, ~2.5 | m | ~30 |

| 3 | ~2.8, ~3.2 | m | ~35 |

| 4 | ~7.1 | d | ~125 |

| 5 | ~6.9 | t | ~115 |

| 6 | ~7.2 | t | ~128 |

| 7 | - | - | ~160 (C-F) |

| 8 | - | - | ~145 |

| 9 | - | - | ~130 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.govspringernature.com For a chiral molecule like this compound, this technique can unambiguously establish the "S" configuration at the stereocenter. nih.govresearchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a detailed electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, revealing the bond lengths, bond angles, and the absolute configuration of the chiral center. sci-hub.se This technique provides unequivocal proof of the stereochemistry, which is crucial for understanding its biological activity and for quality control in its synthesis. springernature.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. ksu.edu.samdpi.comnih.gov These techniques are complementary and provide a characteristic "fingerprint" of the molecule based on its vibrational modes. nih.gov

IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations such as stretching and bending of the chemical bonds. For this compound, IR spectroscopy can be used to identify the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and the C-F stretching of the fluoro group. core.ac.uk

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. ksu.edu.sa It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be useful for observing the C-C stretching of the aromatic ring. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-F (Aryl Fluoride) | Stretching | 1100-1250 |

| C-N (Amine) | Stretching | 1000-1250 |

Advanced Techniques for In-situ Reaction Monitoring

Advanced analytical techniques can be employed for the real-time, or in-situ, monitoring of the chemical reactions involved in the synthesis of this compound. These methods provide valuable insights into reaction kinetics, the formation of intermediates, and the optimization of reaction conditions.

Examples of such techniques include:

In-situ FTIR and Raman Spectroscopy: By using a probe inserted directly into the reaction vessel, the progress of the reaction can be followed by monitoring the disappearance of reactant peaks and the appearance of product peaks in the vibrational spectrum.

Process NMR Spectroscopy: This technique allows for the continuous monitoring of a chemical reaction in real-time within an NMR spectrometer, providing detailed information about the concentrations of reactants, intermediates, and products.

In-situ UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be used to monitor the changes in their concentrations over time. mdpi.com

These advanced techniques enable a more controlled and efficient synthesis of this compound, leading to higher yields and purity.

Applications of 1s 7 Fluoroindanylamine in Academic Synthesis and Chemical Research

As a Chiral Building Block for Asymmetric Synthesis

The utility of chiral amines as building blocks in asymmetric synthesis is a foundational concept in modern organic chemistry. These compounds are instrumental in the creation of enantiomerically pure molecules, which is critical in the development of pharmaceuticals and other biologically active compounds. However, specific documented instances of (1S)-7-Fluoroindanylamine being used for this purpose are not detailed in the available literature.

In the Preparation of Enantiopure Intermediates

The preparation of enantiopure intermediates is a key step in the synthesis of complex chiral molecules. While chiral amines are frequently employed as resolving agents or as starting materials for such intermediates, there is no specific information available detailing the use of this compound in the synthesis of particular enantiopure intermediates.

As a Precursor for Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are essential tools in asymmetric catalysis, enabling the stereoselective synthesis of a wide range of chemical compounds. Chiral amines are often foundational structures for these molecules. A search for the application of this compound as a precursor to specific chiral ligands or organocatalysts did not yield any concrete examples or research data.

In the Development of New Fluorination Methodologies

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of novel fluorination methodologies is an active area of research. There is no indication in the available literature that this compound has been specifically utilized in the development or as a substrate in new fluorination techniques.

As a Tool for Exploring Structure-Reactivity Relationships in Chiral Fluorinated Systems

Understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity is a fundamental aspect of organic chemistry. Chiral fluorinated systems present a unique area for such studies due to the specific electronic and steric effects of the fluorine atom. However, academic studies detailing the use of this compound as a tool to probe these relationships could not be located.

Utilization in the Synthesis of Research Probes for Biochemical Studies (excluding clinical applications)

Research probes are vital for investigating biological processes at a molecular level. The unique properties of fluorinated compounds can be advantageous in the design of such probes. No specific examples of this compound being incorporated into research probes for biochemical studies have been found in the public record.

As a Model Compound for Theoretical Studies of Fluorine-Containing Chiral Molecules

Theoretical and computational studies are powerful methods for understanding the properties and behavior of molecules. While the broader class of fluorine-containing chiral molecules is a subject of theoretical investigation, specific computational studies focusing on this compound as a model compound are not present in the accessible literature.

Future Directions and Emerging Research Avenues for 1s 7 Fluoroindanylamine

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry, particularly the pharmaceutical sector, is under increasing pressure to develop manufacturing processes that are both economically viable and environmentally sustainable. nih.gov Chiral amines, including (1S)-7-Fluoroindanylamine, are critical intermediates for a significant portion of chiral drugs on the market. openaccessgovernment.org Traditional synthetic routes to these compounds often involve multiple steps, harsh conditions, and the generation of substantial waste, reflected in high E-factors (waste generated per kilogram of product). nih.govopenaccessgovernment.org Future research will undoubtedly focus on greener and more atom-efficient methods for the synthesis of this compound.

Key areas of investigation include:

Biocatalysis : The use of enzymes offers a highly selective and sustainable alternative to traditional chemical catalysis. nih.gov For the synthesis of this compound, engineered enzymes such as ω-transaminases (ATAs) and amine dehydrogenases (AmDHs) are particularly promising. nih.govrsc.org Researchers could develop a biocatalytic route starting from 7-fluoro-1-indanone (B1273118). An engineered ATA could catalyze the asymmetric amination of the ketone, using a simple amine donor, to produce this compound with high enantiomeric excess (>99%) under mild aqueous conditions. rsc.orghims-biocat.eu Similarly, an AmDH could be engineered for the reductive amination of the same precursor, using ammonia (B1221849) and a cofactor like NAD(P)H, which can be regenerated in situ to minimize waste. nih.gov

Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful, atom-economical strategy for producing chiral amines. acs.orgnih.gov Future work could focus on the asymmetric hydrogenation of an enamine or imine precursor derived from 7-fluoro-1-indanone. A key goal would be the development of catalysts based on earth-abundant, non-precious metals to replace traditional rhodium or iridium catalysts, further enhancing the sustainability of the process. nih.gov

Renewable Feedstocks : A long-term goal in green chemistry is the use of renewable bio-based starting materials instead of petrochemicals. openaccessgovernment.org Research could explore synthetic pathways to the indane scaffold from biomass-derived molecules, which would represent a major advance in the sustainable production of this compound and related structures.

Flow Chemistry and Continuous Processing for Production

The shift from batch to continuous manufacturing is a transformative trend in the pharmaceutical industry, offering significant improvements in safety, efficiency, and process control. nih.govacs.orgeuropeanpharmaceuticalreview.com The production of this compound is well-suited for adaptation to a continuous flow process.

Emerging research avenues in this area include:

Enhanced Safety and Heat Transfer : Many reactions, such as certain fluorination or diazotization steps that might be used in alternative syntheses, are highly exothermic or involve hazardous intermediates. ugr.es Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management and precise temperature control, mitigating the risks associated with thermal runaways. nih.govganeshremedies.com This enables the use of reaction conditions that would be unsafe in large-scale batch reactors. sterlingpharmasolutions.com

Immobilized Catalyst Systems : A key advantage of flow chemistry is the ability to use immobilized catalysts, whether they are enzymes or transition metal complexes. whiterose.ac.ukresearchgate.net For the synthesis of this compound, a packed-bed reactor containing an immobilized transaminase or a heterogeneous hydrogenation catalyst could be employed. rsc.orgwhiterose.ac.uk This setup allows for the simple separation of the product from the catalyst, catalyst reuse over extended periods, and a streamlined purification process, thereby reducing waste and operational costs. researchgate.net

Exploration of Novel Catalytic Transformations

While this compound is a valuable building block, novel catalytic methods could provide more direct synthetic routes or enable its use in new chemical transformations.

Advanced Fluorination Methods : The introduction of fluorine into organic molecules is a key step that often imparts desirable properties. nus.edu.sgbeilstein-journals.org While the synthesis of this compound likely starts from an already fluorinated precursor, future research could explore late-stage C-H fluorination of an indanylamine scaffold using modern catalytic methods. This would provide modular access to various fluorinated analogues.

Catalyst-Free Haloamination : Recent developments in visible-light-driven, catalyst-free reactions could be applied to precursors of this compound. mdpi.com For example, a haloamination of an appropriate alkene could be envisioned as a green and efficient method for constructing the core structure.

Use as a Chiral Ligand or Organocatalyst : The rigid chiral backbone of this compound makes it an attractive candidate for development into a novel chiral ligand for transition-metal catalysis or as an organocatalyst. The amine functionality can be readily derivatized to create phosphines, ureas, or squaramides that could be effective in a range of asymmetric transformations. The presence of the fluorine atom could modulate the electronic properties and stability of the resulting catalyst.

Computational Design and Prediction of New Derivatives and Their Reactivity

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and reactions. nih.gov Density Functional Theory (DFT) and machine learning (ML) models are poised to play a significant role in exploring the potential of this compound and its derivatives. arxiv.orgresearchgate.net

Design of Novel Derivatives : Generative ML models can be trained on datasets of known amines to propose novel derivatives of this compound with optimized properties. arxiv.org For instance, these models could design derivatives with enhanced catalytic activity, improved binding affinity for a biological target, or specific physicochemical properties for materials science applications.

Reactivity Prediction : DFT calculations can provide deep insights into the molecule's electronic structure, molecular orbitals, and electrostatic potential, helping to predict its reactivity. nih.gov Graph neural networks trained on large DFT-calculated descriptor libraries can rapidly predict these properties for new, hypothetical derivatives on-the-fly. rsc.orgchemrxiv.org This would allow for high-throughput virtual screening to identify the most promising candidates for synthesis, saving significant time and resources. rsc.org

Mechanistic Elucidation : When this compound or its derivatives are used as catalysts, computational modeling can be used to elucidate the reaction mechanism. nih.gov By calculating the energies of transition states and intermediates, researchers can understand the origin of stereoselectivity and rationally design more effective catalysts.

Integration into Supramolecular Chemistry and Materials Science Research

The unique combination of a rigid chiral scaffold, a primary amine for further functionalization, and a fluorine atom makes this compound an intriguing building block for supramolecular chemistry and materials science. numberanalytics.com

Chiral Supramolecular Assemblies : Chiral molecules can self-assemble into higher-order structures with a specific handedness, such as helices or twisted fibers. nih.gov The rigid indane core and the potential for hydrogen bonding through the amine group (or its derivatives) could guide the assembly of this compound into chiral gels, liquid crystals, or other complex architectures. The transfer of chirality from the molecular to the supramolecular level is a fundamental area of research with applications in asymmetric catalysis and chiral sensing. ethernet.edu.etnih.gov

Fluorinated Materials : The incorporation of fluorine into materials can profoundly alter their properties, including thermal stability, chemical resistance, and electronic characteristics. numberanalytics.comyoutube.com Perfluorinated aromatic compounds, for example, are widely used in materials science due to their unique intermolecular interactions and high electron affinity. researchgate.net Derivatives of this compound could be integrated as chiral dopants or monomers into polymers or liquid crystalline phases. The fluorine atom could be leveraged to fine-tune properties like surface energy, lipophilicity, and dielectric constant, opening doors to applications in advanced electronics, specialty polymers, and biosensors. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (1S)-7-Fluoroindanylamine, and how can purity be maximized?

- Methodology : Synthesis typically involves fluorination of indane precursors via nucleophilic aromatic substitution or transition-metal-catalyzed reactions. Key steps include:

- Precursor selection : Use indane derivatives with activating groups (e.g., nitro or amino) to facilitate fluorination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

- Data validation : Compare NMR (¹H, ¹³C, ¹⁹F) and LC-MS data with PubChem reference spectra (CAS: 171809-14-6) .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers. Retention time consistency confirms stereochemical integrity .

- Optical rotation : Measure specific rotation ([α]D²⁵) and compare with literature values. A deviation >±2° indicates contamination .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination). Normalize activity against controls like staurosporine .

- Cytotoxicity : Use MTT assays on HEK-293 cells. A selectivity index (SI = IC₅₀ healthy cells / IC₅₀ target cells) <10 suggests non-specific toxicity .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodology :

- Cross-species validation : Compare microsomal stability (human vs. rat liver microsomes) under standardized conditions (pH 7.4, 37°C). Use LC-MS/MS to quantify parent compound depletion .

- Structural analogs : Synthesize derivatives with modified fluorophenyl groups to assess structure-metabolism relationships (e.g., electron-withdrawing groups may reduce CYP450-mediated oxidation) .

Q. What strategies mitigate racemization during long-term stability studies?

- Methodology :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor enantiomeric excess (EE) via chiral HPLC monthly.

- Formulation additives : Incorporate antioxidants (e.g., BHT) or buffer systems (pH 5–6) to suppress acid/base-catalyzed racemization .

Q. How can computational models predict the compound’s binding affinity to off-target receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., β₂-adrenergic receptor) from the PDB. Validate predictions with SPR (surface plasmon resonance) binding assays .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding pose stability. Root-mean-square deviation (RMSD) >3 Å indicates weak or transient interactions .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodology :

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report 95% confidence intervals for EC₅₀ values .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude non-physiological replicates. Ensure n≥6 per dose group to maintain power .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

- Best practices :

- Electronic lab notebooks (ELNs) : Record reaction conditions (temperature, solvent ratios, catalyst loading) in platforms like LabArchives. Attach raw NMR/FACS files as supplemental data .

- FAIR principles : Upload datasets to Zenodo or Figshare with unique DOIs. Include metadata fields for instrument settings (e.g., HPLC column batch number) .

Q. What ethical considerations apply when sharing this compound data containing proprietary structural insights?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.